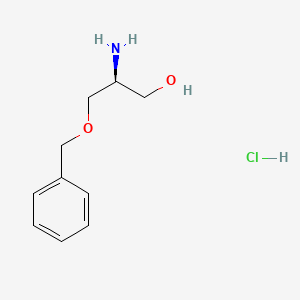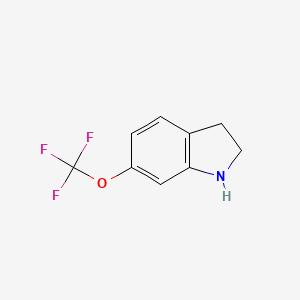
2-(6-méthylpyridin-2-yl)acétate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(6-methylpyridin-2-yl)acetate is an organic sodium salt with the molecular formula C8H8NNaO2 and a molecular weight of 173.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an acetate group at the 2-position. It is commonly used in various research and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
Sodium 2-(6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with precise temperature and pH control to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form 6-methylpyridine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 6-methylpyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of Sodium 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Its effects are mediated through the interaction with cellular proteins and nucleic acids, leading to alterations in cellular functions .
Comparaison Avec Des Composés Similaires
- Sodium 2-(pyridin-2-yl)acetate
- Sodium 2-(4-methylpyridin-2-yl)acetate
- Sodium 2-(3-methylpyridin-2-yl)acetate
Comparison: Sodium 2-(6-methylpyridin-2-yl)acetate is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
1416351-80-8 |
|---|---|
Formule moléculaire |
C8H9NNaO2 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
sodium;2-(6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO2.Na/c1-6-3-2-4-7(9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11); |
Clé InChI |
RBPZKFZSWXCFDJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(=O)[O-].[Na+] |
SMILES canonique |
CC1=NC(=CC=C1)CC(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)


![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)



